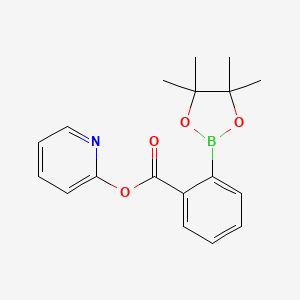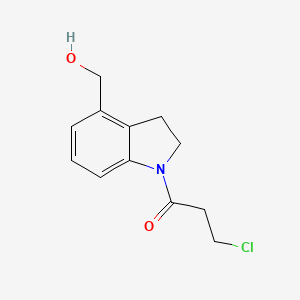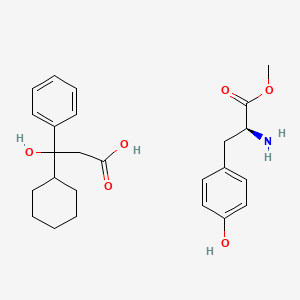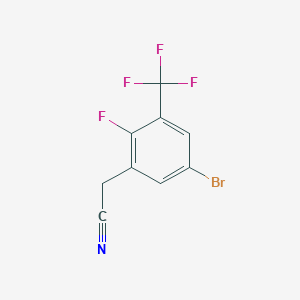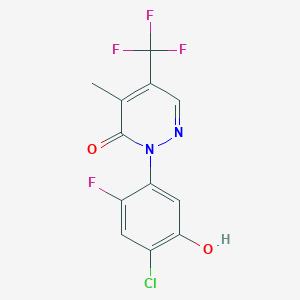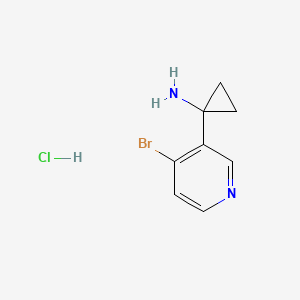
1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10BrClN2 It is a derivative of pyridine, featuring a bromine atom at the 4-position of the pyridine ring and a cyclopropanamine moiety
Preparation Methods
The synthesis of 1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride typically involves several steps:
-
Synthetic Routes
- The starting material, 4-bromopyridine, undergoes a series of reactions to introduce the cyclopropanamine group.
- One common method involves the reaction of 4-bromopyridine with cyclopropanamine under specific conditions to form the desired product.
-
Reaction Conditions
- The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution.
- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to dissolve the reactants and provide a suitable medium for the reaction.
-
Industrial Production Methods
- Industrial production may involve optimization of reaction conditions to maximize yield and purity.
- Techniques such as crystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride can undergo various chemical reactions:
-
Types of Reactions
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1-(pyridin-3-YL)cyclopropan-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
-
Common Reagents and Conditions
- Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
- Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed for reduction reactions.
- Substitution reactions often require the presence of a base and a suitable solvent.
-
Major Products Formed
- Oxidation yields N-oxides.
- Reduction produces 1-(pyridin-3-YL)cyclopropan-1-amine.
- Substitution reactions result in various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride has several applications in scientific research:
-
Chemistry
- It is used as a building block in the synthesis of more complex molecules.
- The compound’s unique structure makes it valuable in the study of reaction mechanisms and chemical transformations.
-
Biology
- Researchers use it to investigate the interactions between small molecules and biological targets.
- It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
-
Medicine
- The compound is explored for its potential therapeutic properties.
- It may act as a lead compound in the development of new drugs targeting specific diseases.
-
Industry
- It is utilized in the production of specialty chemicals and pharmaceuticals.
- The compound’s derivatives find applications in materials science and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets:
-
Molecular Targets
- The compound may bind to specific enzymes or receptors, modulating their activity.
- It can interact with nucleic acids, affecting gene expression and protein synthesis.
-
Pathways Involved
- The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes.
- Its interaction with cellular components can lead to changes in cell function and behavior.
Comparison with Similar Compounds
1-(4-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride can be compared with other similar compounds:
-
Similar Compounds
- 1-(5-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride
- 1-(oxolan-3-yl)cyclopropan-1-amine hydrochloride
- 1-(6-Bromopyridin-3-YL)ethan-1-one
-
Uniqueness
- The presence of the bromine atom at the 4-position of the pyridine ring distinguishes it from other derivatives.
- Its specific chemical structure imparts unique reactivity and biological activity, making it valuable for targeted applications.
Properties
Molecular Formula |
C8H10BrClN2 |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
1-(4-bromopyridin-3-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-1-4-11-5-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |
InChI Key |
CHIBNIAWYSRHIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CN=C2)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B13428662.png)


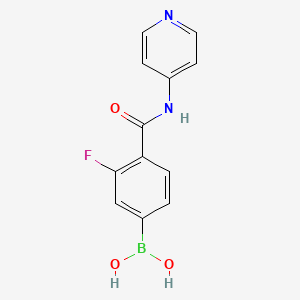
![4-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428694.png)

![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13428704.png)
